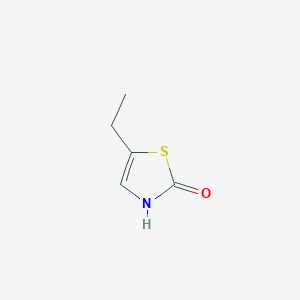

2(3H)-Thiazolone, 5-ethyl-

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a cornerstone of chemical sciences, distinguished by their cyclic structures containing at least one atom other than carbon within the ring. longdom.orgopenaccessjournals.comwikipedia.org This class of molecules is pervasive in nature and synthetic chemistry, forming the structural basis for a vast number of biologically active substances, including nucleic acids, vitamins, and alkaloids. zenodo.orgijpsr.com The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties and reactivity to these rings, making them indispensable in various scientific fields. openaccessjournals.com In medicinal chemistry, heterocyclic scaffolds are of paramount importance, with a significant majority of pharmaceuticals containing at least one heterocyclic ring. wikipedia.orgzenodo.org Their diverse structures allow for fine-tuning of biological activity, making them crucial in the development of drugs for a wide range of diseases. zenodo.org Beyond medicine, heterocyclic compounds are integral to materials science, finding applications in the creation of functional materials like conductive polymers and dyes. longdom.org

Overview of Thiazolone Scaffold in Synthetic and Medicinal Chemistry Research

The thiazolone scaffold, a five-membered ring containing both a sulfur and a nitrogen atom, is a prominent "privileged scaffold" in medicinal chemistry. researchgate.net This designation is given to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in bioactive compounds. researchgate.net Thiazole (B1198619) and its derivatives, including thiazolones, exhibit a wide array of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties. bohrium.comnih.gov This versatility has made the thiazolone ring a focal point for researchers aiming to synthesize new therapeutic agents. bohrium.comnih.gov The structural features of the thiazolone ring can be readily modified, allowing for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological effects of a lead compound.

Historical Development and Evolution of Thiazolone Chemistry

The study of thiazolone chemistry is rooted in the broader history of thiazole research, which began with early investigations into five-membered heterocyclic compounds. Foundational synthetic methods such as the Hantzsch thiazole synthesis provided the initial pathways to construct the thiazole ring system. rsc.org The evolution of this field gained considerable momentum in the latter half of the 20th century as the diverse biological activities of thiazole-containing compounds became more apparent. Research into 4-thiazolidinones, a related class of compounds, has been ongoing for over a century, with significant advancements in their medicinal chemistry applications since the 1960s. ump.edu.plresearchgate.net The development of more complex and substituted thiazolone derivatives reflects the increasing sophistication in the field of heterocyclic chemistry.

Academic Research Landscape of 2(3H)-Thiazolone, 5-ethyl-

Physicochemical Properties of 2(3H)-Thiazolone, 5-ethyl-

The fundamental physicochemical properties of 2(3H)-Thiazolone, 5-ethyl- are crucial for its handling, characterization, and application in research.

| Property | Value |

| Molecular Formula | C₅H₇NOS |

| Molecular Weight | 129.18 g/mol |

| CAS Number | 72094-03-0 |

Synthesis and Manufacturing Processes

The synthesis of 2(3H)-thiazolones can be achieved through various established routes in organic chemistry. A common method involves the reaction of α-haloketones with a source of thiourea (B124793) or a related thioamide. For 5-substituted derivatives like 2(3H)-Thiazolone, 5-ethyl-, a key starting material would be a 2-halobutanoic acid derivative or a related precursor that can introduce the ethyl group at the desired position.

A general synthetic approach could involve the following steps:

Reaction of an appropriate α-haloester or α-haloketone with a thiourea or thioamide.

Cyclization of the resulting intermediate to form the thiazolone ring.

The specific conditions, such as solvent, temperature, and catalyst, would be optimized to maximize the yield and purity of the final product.

Chemical Reactivity and Derivatization

The 2(3H)-thiazolone ring system possesses several sites for chemical modification, making it a versatile scaffold for creating a library of derivatives. The reactivity is influenced by the electron-withdrawing nature of the carbonyl group and the presence of the nitrogen and sulfur heteroatoms.

N-Alkylation/Acylation: The nitrogen atom in the ring can be alkylated or acylated to introduce various substituents.

Reactions at the C5 Position: The carbon atom bearing the ethyl group can potentially be a site for further functionalization, although this is less common than modifications at the nitrogen or the exocyclic positions in related structures.

Condensation Reactions: The active methylene (B1212753) group adjacent to the carbonyl group in some thiazolone isomers can participate in condensation reactions with aldehydes and ketones.

Applications in Research

The primary application of 2(3H)-Thiazolone, 5-ethyl- in a research context is as a building block in organic synthesis and medicinal chemistry.

Building Block in Organic Synthesis: It serves as a scaffold for the synthesis of more complex heterocyclic systems. Researchers may use it as a starting material to build molecules with potential applications in materials science or as probes for biological systems.

Medicinal Chemistry Research: While specific biological activities for 2(3H)-Thiazolone, 5-ethyl- are not extensively documented, it falls within a class of compounds known for a broad spectrum of pharmacological effects. ontosight.ai It is likely used in screening libraries to identify new lead compounds for drug discovery programs. Research efforts often focus on synthesizing derivatives and evaluating their potential as anticancer, antimicrobial, or anti-inflammatory agents. scispace.com

Analytical Techniques

The characterization and analysis of 2(3H)-Thiazolone, 5-ethyl- rely on standard analytical techniques used in organic chemistry.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): Used to monitor the progress of reactions and to get a preliminary assessment of the purity of the compound. nih.gov

High-Performance Liquid Chromatography (HPLC): Employed for the purification and quantitative analysis of the compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms. researchgate.net

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl (C=O) and N-H bonds. researchgate.net

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation. researchgate.net

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the compound, which is used to confirm the molecular formula. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C5H7NOS |

|---|---|

Molecular Weight |

129.18 g/mol |

IUPAC Name |

5-ethyl-3H-1,3-thiazol-2-one |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(7)8-4/h3H,2H2,1H3,(H,6,7) |

InChI Key |

FWJYWBNAWXABKQ-UHFFFAOYSA-N |

SMILES |

CCC1=CNC(=O)S1 |

Canonical SMILES |

CCC1=CNC(=O)S1 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 3h Thiazolone, 5 Ethyl and Its Derivatives

Ring-Opening Reactions of the Thiazolone Heterocycle

The thiazolone ring is susceptible to cleavage under nucleophilic and electrophilic conditions, providing pathways to functionalized acyclic compounds.

Alcoholysis-Induced Ring Opening

The thiazolone ring can undergo cleavage through alcoholysis, a reaction that is often facilitated by the presence of an acid or base. In the context of related 4-arylidene-5(4H)-thiazolones, studies have shown that treatment with an alcohol in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can lead to a ring-opening reaction. acs.orgnih.gov This process involves the nucleophilic attack of the alcohol on the carbonyl carbon of the thiazolone ring. The Lewis acid enhances the electrophilicity of the carbonyl carbon, thereby promoting the ring-opening process. acs.org For instance, when (Z)-2-phenyl-4-arylidene-5(4H)-thiazolones are irradiated with blue light in dry methanol (B129727) (MeOH) in the presence of BF₃·OEt₂, a ring-opening reaction of one of the thiazolone rings occurs, resulting in the formation of corresponding ester and thioamide groups. acs.orgnih.gov

Base-Mediated Ring Opening

The thiazolone heterocycle is also prone to ring-opening reactions when treated with a base in an alcoholic solvent. For example, the reaction of 4-arylidene-5(4H)-thiazolones with a sodium alkoxide (NaOR) in an alcohol (ROH) initiates a ring-opening of the heterocycle via alcoholysis. acs.orgnih.gov Under these basic conditions, the reaction can proceed further. An intramolecular S-attack on the exocyclic double bond can occur, leading to a subsequent cyclization to form dihydrothiazoles. acs.orgnih.gov This base-mediated pathway highlights the dual reactivity of the thiazolone system, where initial ring cleavage is followed by a recyclization event.

Acid-Catalyzed Ring Cleavage

Acid-catalyzed ring cleavage of the thiazolone ring is a known transformation. The presence of an acid, particularly a Lewis acid, can activate the carbonyl group towards nucleophilic attack. acs.org This activation facilitates the breaking of the endocyclic C-S or C-N bonds. While strong Brønsted acids can also promote hydrolysis, Lewis acids like BF₃·OEt₂ have been specifically shown to foster the attack of nucleophiles at the carbonyl carbon, leading to ring opening. acs.orgnih.gov In some instances, the acid-catalyzed reaction with an alcohol can lead to the same products as base-mediated pathways, such as the formation of dihydrothiazoles from 4-arylidene-5(4H)-thiazolones in the presence of BF₃·OEt₂ and methanol. acs.org

Cycloaddition Reactions

The unsaturated nature of certain thiazolone derivatives allows them to participate in cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems.

[2+2]-Photocycloaddition of 4-Arylidene-5(4H)-thiazolones

Derivatives of 2(3H)-thiazolone, specifically (Z)-4-arylidene-5(4H)-thiazolones, have been shown to undergo [2+2]-photocycloaddition reactions. When irradiated with blue light (e.g., 465 nm) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂), the exocyclic C=C bonds of two thiazolone molecules react to form a cyclobutane (B1203170) ring. acs.orgnih.gov This reaction is a powerful method for creating dispirocyclobutane structures. nih.gov The [2+2]-photocycloaddition of these thiazolone derivatives often proceeds with high stereoselectivity, predominantly forming the ε-isomer, which results from a 1,3 head-to-tail syn coupling. acs.orgacs.org The efficiency of this reaction can be influenced by the light source, with higher photonic flux lamps potentially reducing the reaction time. acs.org

Table 1: [2+2]-Photocycloaddition of (Z)-4-Arylidene-5(4H)-thiazolones

| Reactant (Thiazolone Derivative) | Irradiation Wavelength | Solvent | Product | Stereoselectivity |

| (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones | 465 nm | CH₂Cl₂ | Dispirocyclobutanes | High (predominantly ε-isomer) acs.orgacs.org |

| (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones | 456 nm (in presence of BF₃·OEt₂) | Dry MeOH | Monospirocyclobutanes | High (ε-isomer) acs.orgnih.gov |

1,3-Dipolar Cycloaddition Reactions

The thiazolone scaffold and its derivatives can act as dipolarophiles in 1,3-dipolar cycloaddition reactions, a versatile method for constructing five-membered heterocyclic rings. wikipedia.org This type of reaction involves a 1,3-dipole, such as an azomethine ylide or a nitrile oxide, reacting with a double or triple bond (the dipolarophile). wikipedia.orgnih.gov While specific examples involving 2(3H)-Thiazolone, 5-ethyl- are not extensively detailed, the general reactivity of the C=C or C=S bonds within thiazolone derivatives makes them potential candidates for such reactions.

For instance, the reaction of an in-situ generated azomethine ylide with an electron-deficient alkene is a common strategy for synthesizing functionalized pyrrolidine (B122466) rings. nih.gov Thiazole (B1198619) derivatives with exocyclic double bonds have been successfully employed as dipolarophiles in these reactions. nih.gov Similarly, nitrile oxides can react with alkenes to form isoxazolines. mdpi.com The participation of a thiazolone derivative as the dipolarophile would lead to the formation of novel spiro-heterocyclic systems, where a new five-membered ring is fused to the thiazolone core. The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the 1,3-dipole and the thiazolone dipolarophile.

Electrophilic and Nucleophilic Substitution Reactions of 2(3H)-Thiazolone, 5-ethyl- and its Derivatives

The reactivity of 2(3H)-thiazolones, particularly those with a 5-alkylidene substituent, is characterized by a rich array of electrophilic and nucleophilic substitution reactions. These transformations can occur at the exocyclic double bond, the heteroatoms (N, S) of the thiazolone ring, or the carbon atoms within the core structure.

Reactions Involving the Exocyclic Double Bond

The exocyclic double bond in 5-ethylidene-2(3H)-thiazolone and its derivatives is a key site for chemical transformations, participating in both cycloaddition and addition reactions.

One of the notable reactions is the [2+2] photocycloaddition. For instance, the irradiation of (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones with blue light (465 nm) in a solution of CH2Cl2 leads to the formation of dispirocyclobutanes. This reaction demonstrates high stereoselectivity, predominantly yielding the ε-isomer, which results from a 1,3 head-to-tail syn coupling. pharmaguideline.com

The exocyclic C=C bond, being in conjugation with the carbonyl group, is also susceptible to nucleophilic attack. Treatment of 4-aryliden-5(4H)-thiazolones with a base such as sodium alkoxide (NaOR) in an alcohol (ROH) solvent initiates a ring-opening of the heterocycle via methanolysis. This is followed by an intramolecular S-attack at the exocyclic double bond, leading to the formation of dihydrothiazoles. These reactions often proceed with high diastereomeric excess, favoring the formation of trans-isomers. pharmaguideline.comresearchgate.net

Substitution at the Thiazolone Ring Atoms (N, S, C)

The thiazolone ring itself is a versatile scaffold for substitution reactions, allowing for modification at the nitrogen, sulfur, and carbon atoms.

Nitrogen (N): The nitrogen atom in the thiazole ring can undergo alkylation. For instance, the reaction of thiazoles with alkyl halides results in the formation of N-alkylated thiazolium cations. pharmaguideline.com In a related example, 2-amino-1,3-benzothiazole reacts with α-iodoketones, leading to N-alkylation at the endocyclic nitrogen atom, followed by an intramolecular cyclization. nih.gov This suggests that the nitrogen atom in the 2(3H)-thiazolone ring is a potential site for electrophilic attack.

Sulfur (S): The sulfur atom in the thiazole ring can act as a nucleophile. As mentioned previously, in base-catalyzed ring-opening reactions of 4-aryliden-5(4H)-thiazolones, the resulting sulfide (B99878) intermediate undergoes an intramolecular nucleophilic attack on the exocyclic double bond. pharmaguideline.comresearchgate.net

Carbon (C): The carbon atoms of the thiazole ring exhibit different reactivities towards electrophiles and nucleophiles. The calculated π-electron density of the thiazole ring indicates that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. chemicalbook.comwikipedia.org Conversely, the C2 position is the most electron-deficient and is the preferred site for nucleophilic attack. pharmaguideline.comchemicalbook.com For instance, halogen atoms attached to the C2, C4, or C5 positions of the thiazole ring can be displaced by nucleophiles. pharmaguideline.com

Oxidation and Reduction of the Thiazolone Core

The thiazolone core can undergo both oxidation and reduction reactions, targeting the sulfur atom or the carbonyl group.

Oxidation: The sulfur atom in the thiazole ring can be oxidized. For example, the oxidation of thiophene (B33073) derivatives, which are structurally related to thiazoles, with hydrogen peroxide catalyzed by methyltrioxorhenium(VII) leads to the formation of the corresponding sulfoxides and subsequently sulfones. The first step, the formation of the sulfoxide, is facilitated by electron-donating groups on the ring, indicating a nucleophilic attack of the sulfur atom on the activated peroxide. nih.gov Mesoionic thiazoles have been shown to react with 3-chloroperoxybenzoic acid to yield thiazolones or thiazolidine-4,5-diones. thieme-connect.de

Catalytic Reactions and Reactivity Enhancement

The reactivity of 2(3H)-thiazolone, 5-ethyl- and its derivatives can be significantly enhanced and controlled through the use of catalysts, including Lewis acids and organocatalysts.

Influence of Lewis Acids on Thiazolone Reactivity

Lewis acids play a crucial role in activating the thiazolone ring and influencing the outcome of reactions. Boron trifluoride etherate (BF3·OEt2) is a commonly employed Lewis acid in this context.

In the [2+2] photocycloaddition of (Z)-4-aryliden-5(4H)-thiazolones, the presence of BF3·OEt2 can alter the reaction pathway. Irradiation with blue light in dry methanol in the presence of BF3·OEt2 leads to the formation of monospirocyclobutanes with full stereoselectivity. This outcome is attributed to a ring-opening reaction of one of the thiazolone rings via methanolysis, a process that is favored in the presence of the Lewis acid. pharmaguideline.com

The role of BF3·OEt2 is to coordinate with the carbonyl oxygen of the thiazolone, which increases the electrophilic character of the carbonyl carbon. This enhanced electrophilicity facilitates the nucleophilic attack by alcohols, leading to the ring-opening. pharmaguideline.com Dihydrothiazoles can also be synthesized by treating 4-aryliden-5(4H)-thiazolones with an alcohol in the presence of BF3·OEt2, even without a base. pharmaguideline.comresearchgate.net

The table below summarizes the effect of BF3·OEt2 on the photocycloaddition of a representative (Z)-4-aryliden-5(4H)-thiazolone.

| Reactant | Conditions | Product | Stereoselectivity | Reference |

| (Z)-2-phenyl-4-aryliden-5(4H)-thiazolone | Blue light (465 nm), CH2Cl2 | Dispirocyclobutane | High (ε-isomer) | pharmaguideline.com |

| (Z)-2-phenyl-4-aryliden-5(4H)-thiazolone | Blue light (456 nm), dry MeOH, BF3·OEt2 | Monospirocyclobutane | Full (ε-isomer) | pharmaguideline.com |

Structural Analysis and Tautomerism in 2 3h Thiazolone Systems

Conformational Analysis of 2(3H)-Thiazolone, 5-ethyl-

The five-membered thiazolidinone ring, the core of 2(3H)-thiazolone, is not perfectly planar. Studies on related thiazolidin-4-one derivatives indicate that the ring can adopt various puckered conformations, often described as envelope or twisted forms. In these conformations, one or two atoms deviate from the plane formed by the other atoms in the ring. The specific conformation adopted is a balance of minimizing torsional strain from eclipsed bonds and angle strain from deviations from ideal bond angles.

For 2(3H)-Thiazolone, 5-ethyl-, the ethyl group at the C5 position introduces further conformational complexity. The orientation of the ethyl group relative to the plane of the thiazolone ring can be described as either pseudo-axial or pseudo-equatorial. In a pseudo-equatorial orientation, the ethyl group extends from the general plane of the ring, which is often the sterically favored position to minimize interactions with other ring substituents. Conversely, a pseudo-axial orientation places the ethyl group more perpendicular to the ring plane, potentially leading to increased steric hindrance.

Table 1: Possible Conformations of the 5-Ethyl Group in 2(3H)-Thiazolone

| Orientation of Ethyl Group | Description | Potential for Steric Hindrance |

|---|---|---|

| Pseudo-equatorial | The ethyl group points away from the main plane of the ring. | Generally lower, considered more stable. |

Investigation of Tautomeric Forms (e.g., 2-oxo, 2-hydroxy, amine-imine)

Thiazolones can exist in several tautomeric forms, which are isomers that readily interconvert through the migration of a proton. For 2(3H)-Thiazolone, 5-ethyl-, the principal tautomeric forms are the 2-oxo (amide or lactam), 2-hydroxy (enol or lactim), and potentially an amine-imine form depending on the specific molecular context and environment.

The equilibrium between these tautomers is influenced by factors such as the physical state (solid or solution), solvent polarity, temperature, and pH. The relative stability of each tautomer is determined by factors like aromaticity, conjugation, and intramolecular hydrogen bonding.

Experimental Elucidation of Tautomerism

Various spectroscopic techniques are instrumental in identifying the predominant tautomeric form and studying the equilibrium between different tautomers in both the solid state and in solution.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between tautomers in the crystalline state. By analyzing the chemical shifts of carbon (¹³C) and nitrogen (¹⁵N), it is possible to determine the bonding environment of these atoms and thus infer the location of the mobile proton.

For instance, in the 2-oxo tautomer, the C2 carbon is a carbonyl carbon and would exhibit a characteristic chemical shift in the ¹³C solid-state NMR spectrum. In contrast, the 2-hydroxy tautomer would show a C2 carbon with a chemical shift more indicative of a carbon single-bonded to two heteroatoms. Similarly, the ¹⁵N NMR spectrum can differentiate between an amide nitrogen (in the 2-oxo form) and an imine nitrogen. Studies on structurally related 5-ethyl-substituted heterocyclic systems have successfully used ¹³C solid-state NMR in conjunction with computational calculations to distinguish between amine and imine tautomers.

Table 2: Expected ¹³C and ¹⁵N Solid-State NMR Chemical Shift Ranges for Tautomers of 2(3H)-Thiazolone Systems

| Tautomer | Key Atom | Expected Chemical Shift Range (ppm) |

|---|---|---|

| 2-Oxo (Amide) | C2 (C=O) | 170 - 190 |

| N3 (Amide) | 110 - 140 | |

| 2-Hydroxy (Enol) | C2 (C-OH) | 140 - 160 |

| N3 (Imine) | 280 - 320 | |

| Amine-Imine | C=N | 150 - 170 |

Note: These are general ranges and can vary based on the specific molecular environment.

In solution, where tautomers can rapidly interconvert, solution-state NMR spectroscopy is used to determine the position of the tautomeric equilibrium. The observed chemical shifts are often a weighted average of the shifts of the individual tautomers present. By measuring the spectra in different solvents and at various temperatures, the equilibrium constant can be estimated.

For example, the proton (¹H) NMR spectrum can provide valuable information. The presence of a signal for the N-H proton is indicative of the 2-oxo form, while an O-H signal would suggest the 2-hydroxy form. The position and broadening of these signals can also give insights into the dynamics of proton exchange. In studies of related thiazolones, the keto form exhibited a diagnostic coupling between the C5 proton and the N-H proton. The equilibrium can be shifted by the choice of solvent; polar solvents may favor one tautomer over another due to differential solvation energies.

X-ray crystallography provides unambiguous evidence of the molecular structure in the solid state, including the precise location of protons. This technique is definitive for determining the predominant tautomeric form in a crystal. By analyzing the bond lengths and the positions of hydrogen atoms in the crystal structure, the protonation site can be directly identified. For example, a C=O double bond is significantly shorter than a C-O single bond. X-ray studies on related heterocyclic systems have been crucial in confirming the protonation at a specific nitrogen atom, thereby establishing the dominant tautomer in the solid state. While a specific crystal structure for "2(3H)-Thiazolone, 5-ethyl-" is not detailed here, this method remains the gold standard for such determinations.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, which can help in distinguishing between tautomers. The different tautomers of 2(3H)-Thiazolone, 5-ethyl- would exhibit distinct IR absorption bands.

The 2-oxo (amide) form is expected to show a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. It would also show an N-H stretching vibration. The 2-hydroxy (enol) form, on the other hand, would lack the strong carbonyl absorption but would instead display a characteristic O-H stretching band, usually broad, in the region of 3200-3600 cm⁻¹, and a C=N stretching vibration. The position and shape of these bands can provide strong evidence for the predominant tautomeric form.

Table 3: Characteristic Infrared Absorption Frequencies for Tautomers of 2(3H)-Thiazolone Systems

| Tautomer | Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| 2-Oxo (Amide) | C=O Stretch | 1650 - 1700 |

| N-H Stretch | 3100 - 3300 | |

| 2-Hydroxy (Enol) | O-H Stretch | 3200 - 3600 (broad) |

Based on a comprehensive search of available scientific literature, there is currently no specific published research on "2(3H)-Thiazolone, 5-ethyl-" that covers the detailed structural and theoretical analyses required by the provided outline.

Studies involving Density Functional Theory (DFT) calculations, X-ray crystallography for hydrogen bond analysis, and Hirshfeld surface analysis have been conducted on various other thiazole (B1198619) and thiazolone derivatives. However, this specific compound, 2(3H)-Thiazolone, 5-ethyl-, has not been the subject of such dedicated studies in the accessible literature.

Therefore, it is not possible to provide the requested detailed article focusing solely on the theoretical tautomerism, crystal engineering, and supramolecular interactions of 2(3H)-Thiazolone, 5-ethyl-.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 3h Thiazolone, 5 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional NMR provides fundamental information about the chemical environment, quantity, and neighboring atoms for each unique proton and carbon in the molecule.

¹H NMR: The proton NMR spectrum of 2(3H)-Thiazolone, 5-ethyl-, is expected to show distinct signals corresponding to the ethyl group protons and the proton on the thiazolone ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three protons of the adjacent methyl group, and a triplet for the methyl (-CH₃) protons, coupled to the two protons of the methylene group. The vinylic proton at the C4 position and the N-H proton would appear as singlets, although the N-H peak can be broad.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 2(3H)-Thiazolone, 5-ethyl-, five distinct signals are anticipated: one for the carbonyl carbon (C2), two for the olefinic carbons of the thiazolone ring (C4 and C5), and two for the aliphatic carbons of the ethyl group (-CH₂ and -CH₃). The chemical shifts of these carbons are indicative of their electronic environment; for instance, the carbonyl carbon is significantly downfield due to the deshielding effect of the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(3H)-Thiazolone, 5-ethyl-

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Shift (ppm) | Multiplicity | |

| -CH₂- (ethyl) | ~2.4 - 2.8 | Quartet (q) |

| -CH₃ (ethyl) | ~1.1 - 1.4 | Triplet (t) |

| C4-H | ~6.5 - 7.0 | Singlet (s) |

| N-H | Variable, broad | Singlet (br s) |

| C2 (C=O) | - | - |

| C4 | - | - |

| C5 | - | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems.

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential for confirming the precise connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2(3H)-Thiazolone, 5-ethyl-, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connection. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached. Expected correlations would include the ethyl -CH₂ protons to their corresponding carbon signal and the ethyl -CH₃ protons to their carbon signal. A crucial correlation would also be seen between the C4-H proton and the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the molecular skeleton by identifying longer-range (2-3 bond) couplings between protons and carbons. sdsu.edu Key correlations for structural confirmation would include:

The methylene (-CH₂) protons of the ethyl group showing a cross-peak to the C5 carbon of the thiazolone ring.

The C4-H proton showing correlations to the C5 and C2 (carbonyl) carbons.

The N-H proton potentially showing correlations to the C2 and C4 carbons.

Table 2: Key Predicted 2D NMR Correlations for 2(3H)-Thiazolone, 5-ethyl-

| Experiment | Proton (¹H) | Correlated Atom | Significance |

| COSY | -CH₂- (ethyl) | -CH₃ (ethyl) | Confirms ethyl group connectivity. |

| HSQC | -CH₂- (ethyl) | -C H₂- (ethyl) | Assigns the methylene carbon. |

| -CH₃ (ethyl) | -C H₃ (ethyl) | Assigns the methyl carbon. | |

| C4-H | C 4 | Assigns the C4 vinylic carbon. | |

| HMBC | -CH₂- (ethyl) | C5 | Connects the ethyl group to the ring. |

| C4-H | C2, C5 | Confirms ring structure and proton position. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a compound by comparing the experimentally measured mass to the calculated exact mass. For 2(3H)-Thiazolone, 5-ethyl-, HRMS would be used to confirm its molecular formula, C₅H₇NOS. ijbr.com.pk

Table 3: Elemental Composition and Exact Mass for 2(3H)-Thiazolone, 5-ethyl-

| Molecular Formula | Element | Count | Exact Mass (Da) | Calculated Exact Mass of C₅H₇NOS (Da) |

| C₅H₇NOS | Carbon (¹²C) | 5 | 12.00000 | 129.02484 |

| Hydrogen (¹H) | 7 | 1.00783 | ||

| Nitrogen (¹⁴N) | 1 | 14.00307 | ||

| Oxygen (¹⁶O) | 1 | 15.99491 | ||

| Sulfur (³²S) | 1 | 31.97207 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to confirm the connectivity of the molecule. The analysis of these fragments is crucial in clinical and forensic laboratories for identifying compounds in biological samples. lcms.cz

For 2(3H)-Thiazolone, 5-ethyl-, the protonated molecule ([C₅H₇NOS+H]⁺, m/z ≈ 130.03) would be subjected to collision-induced dissociation. Likely fragmentation pathways would include:

Loss of ethylene (B1197577) (C₂H₄): Cleavage of the ethyl group, resulting in a fragment ion.

Loss of carbon monoxide (CO): Ejection of the carbonyl group from the ring.

Ring cleavage: Various cleavages of the thiazolone ring itself, leading to characteristic sulfur- and nitrogen-containing fragments.

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used to generate intact molecular ions from solution, making it ideal for coupling with liquid chromatography (LC-MS). ekb.eg For 2(3H)-Thiazolone, 5-ethyl-, ESI in positive ion mode would predominantly produce the protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton (≈130.03). This ion is then typically used as the precursor ion for HRMS and MS/MS analyses.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful analytical technique for elucidating the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement, crystal structure, and physical properties of a compound. For 2(3H)-Thiazolone, 5-ethyl-, both single-crystal and powder XRD methods offer critical insights into its molecular and bulk characteristics.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map electron density and thereby determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. This technique is indispensable for establishing the absolute configuration of chiral centers and understanding the preferred molecular conformation in the solid state.

While a specific crystal structure for 2(3H)-Thiazolone, 5-ethyl- is not publicly available, the analysis of related heterocyclic systems provides a clear framework for the expected results. For instance, studies on fused triazolo/thiadiazole systems have successfully used SCXRD to confirm molecular structures. mdpi.com The analysis of a synthesized indolyl-triazolo-thiadiazole derivative revealed a monoclinic crystal system with a P2₁/n space group. mdpi.com Such an analysis for 2(3H)-Thiazolone, 5-ethyl- would precisely define the planarity of the thiazolone ring and the orientation of the 5-ethyl substituent.

The key data obtained from an SCXRD experiment are summarized in a crystallographic data table. Below is an illustrative example of the type of data that would be generated for 2(3H)-Thiazolone, 5-ethyl-, based on data for a related heterocyclic compound. mdpi.com

Table 1: Example Crystal Data and Structure Refinement Details from SCXRD

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (Mg/m³) | 1.486 |

This table is representative of typical SCXRD output, adapted from data for 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govacademicjournals.orgtriazolo[3,4-b] mdpi.comacademicjournals.orgnih.govthiadiazole, as specific data for 2(3H)-Thiazolone, 5-ethyl- is not available. mdpi.com

This data allows for the unambiguous determination of the molecular structure, confirming connectivity and revealing subtle stereochemical and conformational details that influence the compound's physical and chemical properties. mdpi.com

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique used to characterize the bulk crystalline properties of a material. Unlike SCXRD, which requires a perfect single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a unique fingerprint of a specific crystalline phase, defined by the positions (2θ angles) and intensities of the diffraction peaks.

The primary applications of PXRD in the study of 2(3H)-Thiazolone, 5-ethyl- include:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern simulated from single-crystal data confirms the identity and purity of the synthesized compound.

Polymorphism Screening: Polymorphism is the ability of a compound to exist in two or more crystalline forms, each having a different arrangement of molecules in the crystal lattice. researchgate.net These different forms, or polymorphs, can have distinct physical properties. PXRD is a key tool for identifying and distinguishing between different polymorphs, as each will produce a unique diffraction pattern. researchgate.net

The characterization of different crystalline modifications is crucial, particularly in pharmaceutical contexts, as polymorphism can impact a drug's stability and solubility. researchgate.net Different polymorphs of a compound like 2(3H)-Thiazolone, 5-ethyl- would be identified by distinct peaks in their respective PXRD patterns.

Table 2: Hypothetical PXRD Peak Data for Two Polymorphs of 2(3H)-Thiazolone, 5-ethyl-

| Form A: 2θ Angle (°) | Form B: 2θ Angle (°) |

|---|---|

| 8.5 | 9.2 |

| 12.3 | 13.1 |

| 15.8 | 17.5 |

| 20.1 | 21.4 |

| 24.7 | 25.0 |

This table illustrates how different polymorphs of the same compound produce unique sets of diffraction peaks, allowing for their unambiguous identification.

Electrochemical Studies on Thiazolone Derivatives

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox behavior of molecules. These studies provide valuable information on the oxidation and reduction potentials of a compound, the stability of its redox species, and the mechanisms of electron transfer reactions.

Redox Properties and Generation of Radical Cations

The electrochemical properties of thiazole (B1198619) and its derivatives are of significant interest. Thiazol-2-ylidenes, for example, are known to act as organocatalysts in radical transformations, which involves single-electron transfer (SET) processes and the formation of radical cation intermediates. nih.gov Similarly, studies on other related heterocyclic systems, such as 1,3,4-thiadiazoles, have detailed their redox characteristics. academicjournals.orgacademicjournals.org

Electrochemical studies on thiazolone derivatives would likely reveal their capacity to undergo oxidation. Using cyclic voltammetry, the oxidation of the thiazolone ring system can be observed. It is common for such heterocyclic compounds to be oxidized through irreversible one-electron processes. academicjournals.orgacademicjournals.org The initial step is the loss of one electron to form a corresponding radical cation. academicjournals.orgacademicjournals.org This species can be highly reactive and may undergo subsequent chemical reactions, such as deprotonation, depending on the molecular structure and the solvent medium. academicjournals.org

The oxidation potential is influenced by the substituents on the heterocyclic ring. Electron-donating groups, such as the ethyl group at the 5-position of 2(3H)-Thiazolone, 5-ethyl-, would be expected to lower the oxidation potential, making the compound easier to oxidize compared to an unsubstituted analog. Conversely, electron-withdrawing groups would make oxidation more difficult. mdpi.com This structure-property relationship is critical for designing molecules with specific redox properties for applications in materials science or as antioxidants. mdpi.comnih.gov

Table 3: Representative Oxidation Potentials for Thiazole-Related Derivatives

| Compound Family | Redox Process | Potential (V) | Mechanism |

|---|---|---|---|

| Thiazol-2-ylidene Dimers | First Oxidation | -0.8 to +0.2 | Reversible/Irreversible SET |

| Thiazol-2-ylidene Dimers | Second Oxidation | +0.4 to +0.9 | Reversible/Irreversible SET |

| 1,3,4-Thiadiazole Derivatives | First Oxidation | +0.8 to +1.2 | Irreversible One-Electron |

| 1,3,4-Thiadiazole Derivatives | Second Oxidation | +1.3 to +1.6 | Irreversible One-Electron |

This table presents typical ranges of oxidation potentials observed for related thiazole and thiadiazole systems, illustrating the data obtained from electrochemical studies. nih.govacademicjournals.org The specific potentials for 2(3H)-Thiazolone, 5-ethyl- would need to be determined experimentally.

The study of these redox properties is fundamental to understanding the potential role of 2(3H)-Thiazolone, 5-ethyl- and its derivatives in radical-mediated reactions and their antioxidant capabilities. mdpi.com

Mechanistic Investigations of Reactions Involving 2 3h Thiazolone, 5 Ethyl

Mechanistic Pathways of Thiazolone Synthesis

The synthesis of the 2(3H)-thiazolone ring system, including 5-substituted variants like 5-ethyl-2(3H)-thiazolone, is predominantly achieved through mechanisms rooted in classical heterocyclic chemistry. The most prominent of these is the Hantzsch thiazole (B1198619) synthesis. synarchive.comijper.org This pathway involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.com

For the specific synthesis of 2(3H)-Thiazolone, 5-ethyl-, the reaction would typically involve an α-halo carbonyl compound bearing an ethyl group at the appropriate position and a suitable thioamide, such as thiourea (B124793). ijper.orgnih.gov The mechanistic steps of the Hantzsch synthesis are generally understood as follows:

Nucleophilic Attack: The process initiates with a nucleophilic S_N2 attack by the sulfur atom of the thioamide on the α-carbon of the halo-carbonyl compound. youtube.com

Intermediate Formation: This initial attack forms a key intermediate. nih.gov

Cyclization: Following a tautomerization of the thioamide portion, the nitrogen atom performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring. youtube.com

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate to yield the aromatic thiazole ring. youtube.com

An alternative mechanistic pathway involves a [3+2] cyclization reaction. For instance, an iodine-promoted strategy has been developed for the synthesis of thiazol-2(3H)-one derivatives from 1,3-diketones and potassium thiocyanate (B1210189). researchgate.net In this approach, to obtain a 5-ethyl substituent, the corresponding ethyl-substituted 1,3-diketone would be the required starting material. This method proceeds under transition-metal-free conditions, forming the critical C-S and C-N bonds for the thiazolone ring. researchgate.net

Reaction Mechanisms of Ring Transformations and Derivatizations

The 2(3H)-thiazolone ring is a versatile scaffold that can undergo various transformations and derivatizations, each with a distinct reaction mechanism. These reactions are crucial for synthesizing a diverse range of related heterocyclic compounds.

Ring-opening reactions of the thiazolone heterocycle can be induced under specific conditions. For example, treatment of 4-aryliden-5(4H)-thiazolones with a base in an alcohol solvent (NaOR/ROH) can lead to methanolysis, opening the ring. nih.gov This is often followed by an intramolecular S-attack and recyclization, leading to the formation of dihydrothiazoles. nih.gov Lewis acids can also promote ring-opening, suggesting that they activate the carbonyl carbon for nucleophilic attack. researchgate.net

Derivatizations often involve reactions at the active sites of the thiazolone ring. A key example is the [2+2] photocycloaddition of 4-aryliden-5(4H)-thiazolones. nih.govacs.org Upon irradiation with light, the exocyclic C=C bonds of two thiazolone molecules couple to form cyclobutane (B1203170) rings, specifically dispirocyclobutanes. nih.gov This reaction is highly stereoselective. acs.org Other derivatizations can include Knoevenagel condensation, typically involving the reaction of the thiazolone (or a precursor like rhodanine) with aldehydes to introduce substituents. researchgate.netnih.gov

The elucidation of reaction mechanisms often hinges on the identification of transient intermediates. In the [2+2] photocycloaddition of α,β-unsaturated carbonyl systems like thiazolones, the mechanism is understood to proceed through short-lived, high-energy species. nih.gov

The widely accepted mechanism involves the following steps:

Photoexcitation: The thiazolone molecule absorbs a photon, promoting it to an excited singlet state (S₁).

Intersystem Crossing (ISC): A rapid intersystem crossing occurs from the singlet state to a more stable triplet state (T). nih.gov

Biradical Intermediate Formation: The long-lived triplet state reacts with a ground-state alkene (from another thiazolone molecule), leading to the formation of the first C-C bond and generating a triplet 1,4-diradical (also known as a biradical) intermediate. nih.gov

Ring Closure: This biradical intermediate then undergoes a second intersystem crossing back to a singlet state, which is immediately followed by the formation of the second C-C bond to close the cyclobutane ring. nih.gov

Transient absorption spectroscopy has been used to observe these excited state intermediates, confirming the presence of the triplet state and the subsequent formation of the diradical species. nih.gov

Catalysts and reagents play a pivotal role in directing the reaction pathways, enhancing reaction rates, and improving yields in the synthesis and derivatization of thiazolones.

In synthesis , Lewis acids and other promoters are common. Silica-supported tungstosilisic acid has been employed as a green, reusable catalyst in Hantzsch synthesis, facilitating the reaction under ultrasonic irradiation. nih.govmdpi.com Molecular iodine (I₂) is used to promote the [3+2] annulation of 1,3-diketones with potassium thiocyanate, enabling the formation of the thiazolone ring under mild, transition-metal-free conditions. researchgate.net

In ring transformations and derivatizations , the choice of catalyst is critical for controlling the outcome. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are particularly significant. In the photocycloaddition of 4-aryliden-5(4H)-thiazolones, BF₃·OEt₂ can influence the stereoselectivity of the reaction. nih.govacs.org It is also instrumental in promoting ring-opening reactions by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and susceptibility to nucleophilic attack by solvents like methanol (B129727). researchgate.netacs.org Basic catalysts, such as triethylamine (B128534) or piperidine, are frequently used to facilitate condensation reactions like the Knoevenagel condensation by deprotonating the active methylene (B1212753) group. purkh.comresearchgate.net

The table below summarizes the roles of selected catalysts and reagents in reactions involving the thiazolone core.

| Catalyst/Reagent | Reaction Type | Mechanistic Role | Reference |

|---|---|---|---|

| Silica (B1680970) Supported Tungstosilisic Acid | Hantzsch Synthesis | Heterogeneous acid catalyst promoting condensation and cyclization. | nih.govmdpi.com |

| Iodine (I₂) | [3+2] Cyclization | Promotes the annulation of 1,3-diketones and potassium thiocyanate. | researchgate.net |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Photocycloaddition / Ring-Opening | Lewis acid that activates the carbonyl group for nucleophilic attack and influences stereochemistry. | nih.govresearchgate.netacs.org |

| Triethylamine | Condensation / Cyclization | Base catalyst used to deprotonate reactants and neutralize acid byproducts. | researchgate.netresearchgate.net |

| Potassium Thiocyanate (KSCN) | Thiazolone Synthesis | Provides the sulfur and nitrogen atoms for the thiazole ring in [3+2] cyclization. | researchgate.net |

Kinetic Studies of Thiazolone Reactions

Kinetic studies provide quantitative insight into reaction rates, orders, and the thermodynamic feasibility of reaction pathways involving thiazolones. While specific kinetic data for 2(3H)-Thiazolone, 5-ethyl- are not extensively documented, studies on the Hantzsch synthesis of related thiazoles offer a valuable framework.

This study also determined key thermodynamic parameters by measuring reaction rates at different temperatures. The negative entropy of activation (ΔS*) observed is particularly informative, as it indicates a transition from less ordered, non-cyclic reactants to a more ordered, rigid cyclic transition state. dntb.gov.ua This is consistent with the intramolecular cyclization step of the Hantzsch mechanism.

The table below presents representative thermodynamic data from a kinetic study of a Hantzsch-type thiazole synthesis.

| Thermodynamic Parameter | Symbol | Significance in Thiazolone Synthesis | Reference |

|---|---|---|---|

| Energy of Activation | Ea | The minimum energy required to initiate the cyclization reaction. Determined from the slope of an Arrhenius plot (log k vs. 1/T). | dntb.gov.ua |

| Free Energy of Activation | ΔG | Indicates the spontaneity of the formation of the transition state. | dntb.gov.ua |

| Entropy of Activation | ΔS | A negative value suggests a more ordered transition state compared to the reactants, which is characteristic of ring-forming reactions. | dntb.gov.ua |

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

2(3H)-Thiazolones as Versatile Synthons for Complex Heterocyclic Systems

The thiazolone ring, particularly with substitution at the C-5 position, serves as a versatile synthon—a fundamental unit in a retrosynthetic analysis. The presence of multiple reactive sites, including the nitrogen and sulfur heteroatoms, the carbonyl group, and the active C-5 position, allows for a diverse range of chemical transformations. This versatility is harnessed by synthetic chemists to forge complex heterocyclic frameworks.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The thiazolidinone core, a saturated version of the thiazolone ring, is a popular framework for synthesizing spiro-heterocycles. nih.govbohrium.com Various synthetic strategies have been developed that can be adapted for 5-ethyl-2(3H)-thiazolone.

One common approach involves multi-component reactions (MCRs). For instance, a well-established method is the condensation of isatins, primary amines, and thioglycolic acid, which yields spiro[indoline-3,2′-thiazolidinone] derivatives. nih.gov By analogy, 5-ethyl-2(3H)-thiazolone could be envisioned as a starting point for precursors used in similar cycloaddition reactions. Another powerful technique is the 1,3-dipolar cycloaddition, where an azomethine ylide is generated from an amino acid and a carbonyl compound (like ninhydrin) and trapped by a dipolarophile to create spiro-pyrrolidine or spiro-thiazole systems. researchgate.net The carbonyl group and the adjacent active methylene (B1212753) position in the 5-ethyl-2(3H)-thiazolone ring provide handles for engaging in such cycloaddition cascades to form novel spiro compounds. researchgate.netnih.gov

Table 1: Selected Synthetic Methods for Spiro-Thiazolidinones This table is interactive. Users can sort columns by clicking on the headers.

| Reaction Type | Key Reactants | Resulting Spiro-System | Reference |

|---|---|---|---|

| Multi-component Reaction | Isatin, Primary Amine, Thioglycolic Acid | Spiro[indoline-3,2′-thiazolidinone] | nih.gov |

| [2+2+2] Cyclotrimerization | Dipropargylated Thiazolidinedione | Spiro-thiazolidinedione | nih.gov |

| 1,3-Dipolar Cycloaddition | Ninhydrin, α-Amino Acid, Isothiocyanates | Spiro Thiazole (B1198619) Derivatives | researchgate.net |

The 5-ethyl-2(3H)-thiazolone moiety is also instrumental in the synthesis of fused heterocyclic systems, where the thiazolone ring is annulated with another ring. A prominent example is the synthesis of pyrano[2,3-d]thiazoles. These reactions often proceed via a Michael addition of the active methylene group at the C-5 position of the thiazolidinone ring to an activated double bond of a cinnamonitrile derivative. purkh.com

Furthermore, the thiazolone scaffold is a key intermediate in domino reactions for building fused heterocycles like thiazolo[3,2-a]pyridines. nih.gov Such one-pot, multi-component reactions are highly efficient and involve the initial formation of a 5-ylidene-4-thiazolidinone intermediate, which then undergoes further cyclization. nih.gov While the direct synthesis of thiazolo[3,2-a]benzimidazoles often starts from 2-mercaptobenzimidazole, the inherent reactivity of the 5-ethyl-2(3H)-thiazolone nucleus allows it to be a precursor for intermediates that can subsequently be used to construct this and other fused systems. nih.gov

Derivatization for Exploring Chemical Space

Derivatization of the 5-ethyl-2(3H)-thiazolone core is a primary strategy for exploring chemical space to discover new compounds with unique properties. The structure can be modified at several key positions:

The C-5 Position: The ethyl group at C-5 can be further functionalized, but more commonly, the C-5 position is involved in condensation reactions. Knoevenagel condensation with aromatic aldehydes leads to the formation of 5-arylidene-2(3H)-thiazolone derivatives. nih.gov These exocyclic double bonds are themselves reactive handles for further transformations, including Michael additions and cycloadditions. purkh.comnih.gov

The N-3 Position: The nitrogen atom can be alkylated or arylated to introduce a wide variety of substituents, significantly altering the molecule's steric and electronic properties. mdpi.comnih.gov

The C-2 Position: The exocyclic group at the C-2 position can be modified. For example, in related 2-thioxo-4-thiazolidinones (rhodanines), the thione group can be displaced by amines to generate 2-imino-thiazolidinones. nih.gov

These derivatization reactions, such as the synthesis of (Z)-4-aryliden-5(4H)-thiazolones, provide access to a vast library of compounds. These new structures can undergo further reactions; for instance, irradiation with light can induce a [2+2]-photocycloaddition to form complex cyclobutane (B1203170) structures. nih.gov This systematic modification allows chemists to fine-tune the properties of the molecule for various applications, from medicinal chemistry to materials science. researchgate.net

Exploration in Agrochemical Precursor Synthesis

The thiazole and thiazolone frameworks are recognized for their biological activity, making them attractive scaffolds for the development of new agrochemicals. nih.gov A Chinese patent describes the application of novel thiazolone derivatives in the preparation of agricultural fungicides, highlighting their potential for crop protection. google.com

Research has shown that specific derivatives, such as 3,4-dialkyl-5-(1-oxo-ethyl)-3H-thiazole-2-thiones, exhibit both fungicidal and growth-stimulant activities. researchgate.net Furthermore, thiazolylhydrazone derivatives have been designed and synthesized as potent inhibitors of enzymes crucial for agricultural pests, such as N-acetyl-β-d-hexosaminidase from the Asian corn borer (Ostrinia furnacalis). nih.gov The 5-ethyl-2(3H)-thiazolone structure serves as a key starting point or intermediate for creating these complex, biologically active molecules, demonstrating its importance in the pipeline for discovering next-generation agrochemicals.

Development of Novel Dyes and Pigments Precursors

Thiazole-containing compounds form the basis of a significant class of synthetic dyes, particularly azo dyes. nih.govkashanu.ac.ir These dyes are synthesized through a diazotization reaction of an aromatic primary amine, followed by a coupling reaction with an electron-rich nucleophile. kashanu.ac.ir

2-Amino-thiazole derivatives are common precursors in this process. nih.govekb.eg 5-Ethyl-2(3H)-thiazolone can be chemically converted into a 2-amino-5-ethylthiazole derivative, which can then be diazotized and coupled with various aromatic compounds (like N,N-diethylaniline or phenol derivatives) to produce a wide spectrum of azo disperse dyes. nih.govnih.gov These dyes are used for coloring synthetic fibers such as polyester. ekb.egresearchgate.netgrafiati.com The specific substituents on the thiazole ring and the coupling partner influence the final color and properties of the dye, such as lightfastness and wash fastness. researchgate.net

Table 2: Components in Thiazolyl Azo Dye Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Component Type | Example Compound | Role in Synthesis | Reference |

|---|---|---|---|

| Diazo Component | 2-Amino-5-ethylthiazole (from precursor) | Forms the diazonium salt | nih.gov |

| Coupling Component | N,N-Diethylaniline | Electron-rich nucleophile that couples with the diazonium salt | nih.gov |

| Coupling Component | 2-Anilinoethanol | Electron-rich nucleophile that couples with the diazonium salt | nih.gov |

Research into Ligand Design and Coordination Chemistry

The thiazole ring is an excellent ligand for coordinating with metal ions, a property that stems from its distinct electronic features. It contains both a nitrogen atom, which acts as a hard base, and a sulfur atom, which is a soft base. nih.gov This dual nature allows thiazole derivatives to bind effectively with a wide range of hard, soft, and borderline metal ions, making them highly versatile in coordination chemistry. researchgate.netresearchgate.net

5-Ethyl-2(3H)-thiazolone and its derivatives are explored in ligand design for several reasons:

Bidentate and Polydentate Ligands: By introducing other coordinating groups (such as a pyridyl group) onto the thiazole scaffold, polydentate ligands can be created that bind to a metal center with high affinity and specific geometries. nih.gov

Catalysis: Metal complexes incorporating thiazole-based ligands have been shown to be active catalysts in various organic transformations. researchgate.net

Bioinorganic Chemistry: Thiazole-copper complexes have been investigated for their antimicrobial properties, demonstrating the potential for creating metal-based therapeutic agents. mdpi.com

Mesoionic Carbenes: The thiazole ring can be converted into a thiazolium salt, which is a precursor to mesoionic carbenes (MICs). These thiazol-5-ylidene ligands are even stronger electron donors than classic N-heterocyclic carbenes (NHCs) and form highly stable complexes with transition metals like rhodium, iridium, and palladium. nih.gov

The study of 5-ethyl-2(3H)-thiazolone in coordination chemistry opens avenues for developing new catalysts, functional materials, and bioactive metal complexes. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 3h Thiazolone, 5 Ethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. wikipedia.org These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are used to determine molecular geometries, energies, and various electronic properties. researchgate.net

Future Research Directions and Unexplored Reactivity of 2 3h Thiazolone, 5 Ethyl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that may involve harsh conditions or hazardous reagents. Future research on 2(3H)-Thiazolone, 5-ethyl- should prioritize the development of environmentally benign and sustainable synthetic strategies. Drawing inspiration from recent advancements in green chemistry for related heterocycles, several promising avenues can be explored. bepls.com

Key areas for investigation include:

Catalyst-Free Syntheses: Many modern protocols for thiazole synthesis have successfully eliminated the need for a catalyst, often by leveraging the intrinsic reactivity of the starting materials at room temperature or with gentle heating. researchgate.netbenthamdirect.comingentaconnect.com Adapting these methods could lead to a more economical and environmentally friendly production of 5-ethyl-2(3H)-thiazolone.

Microwave and Ultrasonic-Assisted Reactions: The application of microwave irradiation and sonication has been shown to dramatically reduce reaction times and improve yields in the synthesis of thiazole compounds. bepls.comsemanticscholar.orgmdpi.com These energy-efficient techniques represent a significant improvement over conventional heating methods.

Green Solvents: Replacing traditional organic solvents with greener alternatives such as water, polyethylene (B3416737) glycol (PEG-400), or employing solvent-free conditions would substantially decrease the environmental footprint of the synthesis. bepls.comnih.gov

Reusable Catalysts: For reactions where a catalyst is necessary, the development of heterogeneous or recyclable biocatalysts, such as chitosan-based hydrogels, could offer a sustainable option that combines high efficiency with ease of separation and reuse. mdpi.com

| Methodology | Key Principle | Potential Advantage | Reference Concept |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, efficient heating | Reduced reaction time, higher yields | bepls.com |

| Ultrasonic Irradiation | Acoustic cavitation enhances reactivity | Improved efficiency under mild conditions | mdpi.com |

| Catalyst-Free Reaction | Reaction in a benign solvent (e.g., water) or neat | No catalyst cost or contamination | bepls.combenthamdirect.com |

| Biocatalysis | Use of recyclable hydrogel catalysts | Eco-friendly, catalyst is reusable | mdpi.com |

Comprehensive Exploration of Asymmetric Transformations

The field of asymmetric organocatalysis has furnished powerful tools for the enantioselective synthesis of complex molecules, and thiazolone derivatives have emerged as versatile substrates in this context. rsc.orgresearchgate.net Future work on 2(3H)-Thiazolone, 5-ethyl- should focus on leveraging its structure for asymmetric transformations, particularly by functionalizing the C4 methylene (B1212753) group to create stereogenic centers.

Proposed research directions include:

Organocatalytic Michael Additions: The C4 position of the thiazolone ring can act as a nucleophile in Michael additions to various electrophiles, such as nitroalkenes. doi.orgpeptide-li.com The use of chiral organocatalysts, like bifunctional thioureas or cinchona alkaloid derivatives, could facilitate this reaction with high diastereo- and enantioselectivity. doi.org

Asymmetric Alkylation and Cascade Reactions: Following deprotonation, the C4 position could be subjected to asymmetric alkylation. Furthermore, cascade or domino reactions, such as a Michael/alkylation sequence, could be designed to rapidly build molecular complexity and construct multiple stereocenters in a single operation. researchgate.net

Diels-Alder Reactions: By first installing an unsaturated substituent at the C4 position, the resulting alkylidene thiazolone could serve as a dienophile in asymmetric Diels-Alder reactions to construct spirocyclic systems containing vicinal tertiary and quaternary stereocenters. acs.org

Synthesis of Chiral Ligands: The development of asymmetric routes to 2,4,5-trisubstituted thiazoline (B8809763) derivatives highlights their utility as chiral ligands in metal-catalyzed reactions. nih.govnih.gov A similar approach could be envisioned for derivatives of 5-ethyl-2(3H)-thiazolone, creating novel ligands for asymmetric synthesis.

| Reaction Type | Target Position | Potential Catalyst Class | Expected Outcome | Reference Concept |

|---|---|---|---|---|

| Michael Addition | C4 | Chiral Thiourea (B124793)/Squaramide | Enantioenriched C4-functionalized products | doi.orgpeptide-li.com |

| Diels-Alder Reaction | C4 (as alkylidene) | Chiral Bifunctional Thiourea | Chiral spirocyclohexenone thiazolones | acs.org |

| Cascade/Domino Reaction | C4 | Bifunctional Aminothiourea | Complex spirooxindoles with multiple stereocenters | researchgate.net |

Discovery of New Chemical Transformations and Reaction Pathways

The reactivity of the thiazolone core, particularly in derivatives like (Z)-4-aryliden-5(4H)-thiazolones, has been shown to be rich and varied. nih.govacs.orgacs.org By first derivatizing 2(3H)-Thiazolone, 5-ethyl- to introduce an analogous exocyclic double bond at the C4 position, a host of unexplored reaction pathways become accessible.

Future studies could investigate:

[2+2] Photocycloaddition: Irradiation of 4-aryliden-5(4H)-thiazolones with blue light has been demonstrated to induce a highly stereoselective [2+2] photocycloaddition, yielding complex dispirocyclobutane structures. nih.govacs.orgacs.orgunizar.es Applying this photochemical strategy to a 4-ylidene derivative of 5-ethyl-2(3H)-thiazolone could provide a direct route to novel, strained ring systems that are valuable synthetic intermediates. unizar.es

Ring-Opening Reactions: Thiazolone rings are susceptible to nucleophilic attack and subsequent ring-opening. Treatment with bases like sodium ethoxide in alcohol can lead to ring-opening followed by intramolecular cyclization to form highly functionalized 4,5-dihydrothiazoles. nih.govacs.orgacs.org Exploring this reactivity with the 5-ethyl derivative could yield novel dihydrothiazole carboxylates.

Lewis Acid-Mediated Transformations: The presence of a Lewis acid such as BF₃·OEt₂ can significantly alter the reaction pathways of thiazolones. It can influence the outcome of photocycloadditions and facilitate ring-opening reactions with nucleophiles like methanol (B129727) even in the absence of a base. nih.govresearchgate.net A systematic investigation of Lewis acid effects on the reactivity of 5-ethyl-2(3H)-thiazolone is warranted.

Integration of 2(3H)-Thiazolone, 5-ethyl- into Multifunctional Materials Research

Heterocyclic compounds are foundational components in materials science, serving as building blocks for polymers, dyes, and ligands. The unique electronic and structural features of the 2(3H)-Thiazolone, 5-ethyl- scaffold suggest its potential for creating novel multifunctional materials.

Prospective research areas include:

Coordination Polymers and MOFs: The nitrogen and sulfur atoms of the thiazolone ring, along with the carbonyl oxygen, present potential coordination sites for metal ions. By incorporating suitable functional groups, 5-ethyl-2(3H)-thiazolone could be developed into a versatile ligand for the construction of coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.

Polymer Science: The thiazolone moiety could be incorporated into polymer backbones or as a pendant group. This could be achieved by first functionalizing the ethyl group or another position on the ring with a polymerizable unit (e.g., a vinyl or acrylate (B77674) group). The resulting polymers could exhibit unique thermal, optical, or electronic properties derived from the heterocyclic unit. acs.org

Fluorescent Dyes and Sensors: Certain thiazolone derivatives are known to be fluorescent. nih.gov Future work could explore the photophysical properties of 5-ethyl-2(3H)-thiazolone and its derivatives. By tuning the electronic structure through substitution, it may be possible to develop novel fluorescent dyes or chemical sensors where binding to an analyte modulates the fluorescence output.

Advanced Computational Prediction and Experimental Verification of Thiazolone Properties and Reactivity

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules, thereby guiding and accelerating experimental research. Applying modern computational methods to 2(3H)-Thiazolone, 5-ethyl- would provide fundamental insights into its properties and reactivity.

Key computational studies to be undertaken:

Tautomerism Analysis: The 2(3H)-thiazolone ring can exist in different tautomeric forms (e.g., keto-enol). Density Functional Theory (DFT) calculations can be used to determine the relative stabilities of these tautomers in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). researchgate.netacademicjournals.orgnih.govresearchgate.netmdpi.com This is crucial for understanding its equilibrium structure and reactivity.

Reaction Mechanism and Reactivity Prediction: DFT can be employed to model the transition states and reaction pathways for the proposed synthetic and functionalization reactions. academicjournals.org Calculating activation energies can help predict the feasibility of a reaction, optimize conditions, and understand the origins of stereoselectivity in asymmetric transformations.

Molecular Docking and Virtual Screening: In the context of drug discovery, derivatives of 5-ethyl-2(3H)-thiazolone can be designed and their potential as bioactive agents can be preliminarily assessed using molecular docking. researchgate.netnih.govresearchgate.net By docking these virtual compounds into the active sites of biological targets like enzymes, researchers can predict binding modes and affinities, prioritizing the most promising candidates for synthesis and biological evaluation. asianpubs.org

| Computational Method | Property/Process to Investigate | Anticipated Insight | Reference Concept |

|---|---|---|---|

| DFT (B3LYP) | Keto-Enol Tautomerism | Predict relative stability of tautomers in different media | academicjournals.orgnih.gov |

| DFT with PCM | Solvent Effects on Reactivity | Understand how solvent polarity influences reaction outcomes | researchgate.net |

| Transition State Theory (DFT) | Reaction Mechanisms | Calculate activation barriers to guide experimental design | academicjournals.org |

| Molecular Docking | Ligand-Protein Binding | Predict binding affinity of derivatives to biological targets | researchgate.netresearchgate.net |

Q & A

Q. Methodological Guidance :

- Always cross-validate synthetic yields with HPLC purity (>95%) .

- For SAR studies, use at least two orthogonal assays (e.g., enzymatic inhibition and cell viability) .

- Employ controlled atmosphere techniques (e.g., argon) to prevent thiazolone oxidation during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.